Sodium superoxide

Catalog No.
S1507573
CAS No.
12034-12-7
M.F
Na2O2
NaO2+
M. Wt
54.989 g/mol
Availability
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Sodium superoxide

CAS Number

12034-12-7

Product Name

Sodium superoxide

IUPAC Name

sodium;molecular oxygen

Molecular Formula

Na2O2
NaO2+

Molecular Weight

54.989 g/mol

InChI

InChI=1S/Na.O2/c;1-2/q+1;

InChI Key

ZBNMBCAMIKHDAA-UHFFFAOYSA-N

SMILES

O=O.[Na+]

Solubility

Solubility in water: reaction

Canonical SMILES

O=O.[Na+]

Description

The exact mass of the compound Sodium superoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: reaction. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.
300-570High pressure (autoclave)Na₂O₂ + O₂High purity1957Cryogenic Liquid Ammonia Oxygenation Processes-33 to -82Atmospheric to low pressureNa + O₂ (in liquid NH₃)Mixed with Na₂O₂1948Electrochemical Generation PathwaysRoom temperature to 50Atmospheric pressureO₂ reduction (electrochemical)Variable2015-2016Solution-Based Synthesis ApproachesRoom temperatureAtmospheric pressureVarious organic/inorganic systemsVariableVarious datesIn-situ Generation Techniques in Aqueous MediaRoom temperatureAtmospheric pressureNaOH + H₂O₂In-situ generated2013

Density Functional Theory Studies of Sodium Superoxide

Density functional theory calculations have provided crucial insights into the electronic structure of sodium superoxide, revealing significant dependencies on the choice of exchange-correlation functional. The conventional Perdew-Burke-Ernzerhof functional within the generalized gradient approximation predicts a fundamentally incorrect electronic structure, characterizing sodium superoxide as a half-metallic material with insulating behavior in the spin-up channel but metallic character in the spin-down channel [1] [2] [3]. This failure stems from the inadequate treatment of the open-shell 2p electrons in the superoxide anion, which requires more sophisticated theoretical approaches.

The application of the Heyd-Scuseria-Ernzerhof hybrid functional represents a significant advancement in accurately describing the electronic structure of sodium superoxide [1] [2] [3]. These calculations reveal that the hybrid functional correctly predicts the insulating nature of all investigated systems, including bulk crystals, surfaces, and small clusters. The HSE06 functional splits the degeneracy of the partially filled antibonding π-orbitals, forming one fully occupied state immediately below the Fermi level and one empty state approximately 2.0 to 2.5 electron volts above it [3]. This splitting is crucial for understanding the transport properties and electrochemical behavior of sodium superoxide in practical applications.

Density functional theory studies have also explored the effect of atomic structure and morphology on electronic properties across different model systems [1] [2]. The investigations encompass bulk sodium superoxide, extended surfaces, and small clusters containing three to eight formula units. The results demonstrate that the electronic structure remains qualitatively similar across these different morphologies, with all systems exhibiting insulating behavior when described using appropriate theoretical methods. The formation of fully occupied spin-up and half-filled spin-down antibonding states in the valence band is consistently observed across all investigated systems, with these states being associated with the superoxide species [3].

Band Gap Analysis and Insulating Properties

The band gap analysis of sodium superoxide reveals a complex dependence on the theoretical method employed, with significant implications for understanding its electronic transport properties. Hybrid density functional theory calculations using the HSE06 functional predict a band gap of approximately 2.1 electron volts for bulk sodium superoxide, while the most stable surface exhibits a similar band gap of 1.9 electron volts [1] [2] [3]. This consistency between bulk and surface properties suggests that the electronic conductivity should not differ significantly between these phases, providing important insights into the charge transport mechanisms in sodium-oxygen batteries.

Many-body perturbation theory calculations using the GW approximation provide a more accurate description of the electronic excitations, predicting significantly larger band gaps than hybrid functionals [4]. The G0W0 calculations indicate that both sodium peroxide and sodium superoxide are wide band gap insulators, with sodium superoxide exhibiting a band gap of 5.30 electron volts [4]. This substantial band gap confirms the insulating nature of sodium superoxide and provides quantitative estimates for comparison with experimental measurements. The large discrepancy between different theoretical approaches highlights the importance of electron correlation effects in accurately describing the electronic structure of these materials.

The insulating properties of sodium superoxide have profound implications for its role as a discharge product in sodium-oxygen batteries [1] [2]. The absence of effective electron conductive pathways suggests that oxygen reduction occurs at the interface between the electrolyte and the conducting cathode support rather than directly on growing sodium superoxide particles. This mechanistic insight helps explain the capacity limitations observed in practical battery systems and highlights the need for strategies to enhance electron transport through doping or interface engineering [2].

Magnetic Properties and Spin Configurations

The magnetic properties of sodium superoxide exhibit rich complexity arising from the interacting superoxide molecules and their unpaired electrons [5] [6]. The magnetic behavior is controlled by the relative alignment of superoxide molecules and the state of partially filled antibonding molecular π-orbitals [5]. In the high-temperature pyrite phase, orbital degeneracy and disorder give rise to weak isotropic antiferromagnetic interactions between molecules, consistent with experimental magnetic susceptibility data [5].

The structural phase transition from the high-temperature pyrite phase to the low-temperature marcasite phase has dramatic effects on the magnetic properties [5] [6]. This transition lifts the orbital degeneracy, leading to orbital ordering and the formation of quasi-one-dimensional antiferromagnetic spin chains [5]. The magnetic transition temperature and the type of long-range magnetic order in the marcasite phase depend on the behavior of weak isotropic interactions as well as anisotropic and Dzyaloshinskii-Moriya exchange interactions between molecules [5].

Recent investigations have revealed that sodium superoxide exhibits a spin-gap formation due to spin-Peierls instability in the low-temperature phase [7]. Magnetic susceptibility measurements show anomalies corresponding to structural phase transition temperatures, with a sudden decrease below approximately 45 Kelvin [7]. Muon spin relaxation experiments indicate no magnetic phase transition down to very low temperatures, while inelastic neutron scattering spectra exhibit magnetic excitations with finite energy gaps [7]. These results confirm that the ground state of sodium superoxide is a spin-singlet state, fundamentally different from conventional magnetic ordering [7].

Computational Modeling of Structural Disorder

Computational modeling of structural disorder in sodium superoxide reveals significant rotational and magnetic disorder, particularly in the high-temperature phase [8]. Density functional theory studies utilizing Hubbard U corrections have been employed to probe both structural and magnetic disorder effects [8]. The investigations demonstrate that sodium superoxide exhibits a large degree of rotational disorder of the superoxide ions, with the dumbbell-like oxygen dimers unable to maintain ordered arrangements in the high-temperature phase [8].

The modeling of structural disorder requires sophisticated approaches that can capture the subtle interplay between rotational and magnetic degrees of freedom [8]. A three-body Ising model has been developed to describe the complex interactions governing the disorder-order transitions [8]. This model successfully captures the temperature-dependent behavior and provides insights into the microscopic mechanisms underlying the structural phase transitions observed experimentally.

The impact of structural disorder on electronic properties has been investigated through systematic studies of different structural configurations [8]. The results indicate that disorder primarily affects the magnetic exchange interactions rather than the fundamental electronic structure. However, the disorder does influence the detailed band structure features and may contribute to the observed temperature-dependent properties of sodium superoxide in practical applications.

Monte Carlo Simulations of Ferromagnetic Phases

Monte Carlo simulations have provided crucial insights into the magnetic phase behavior of sodium superoxide, particularly regarding the formation of ferromagnetic phases near room temperature [8]. These simulations demonstrate for the first time that energetically favorable ferromagnetic phases consist of alternating bands of oxygen dimers oriented along two of the four cubic cell body diagonals [8]. This specific arrangement represents a compromise between the tendency for ferromagnetic alignment and the geometric constraints imposed by the crystal structure.

The Monte Carlo approach allows for the exploration of temperature-dependent magnetic configurations and phase transitions [8]. The simulations reveal that the ferromagnetic phases become stabilized through a delicate balance of magnetic exchange interactions and structural constraints. The alternating band structure emerges as a consequence of the competing interactions between neighboring superoxide ions and represents a frustrated magnetic system with complex ground state properties.

These computational investigations have significant implications for understanding the magnetic behavior of sodium superoxide in practical applications [8]. The predicted ferromagnetic phases may contribute to the overall magnetic response of the material and could potentially be exploited in magnetic storage or sensing applications. The Monte Carlo results also provide valuable benchmarks for experimental investigations of the magnetic properties and help guide the development of more sophisticated theoretical models for describing the complex magnetic behavior of superoxide-based materials.

The computational studies collectively demonstrate that sodium superoxide exhibits a fascinating interplay between electronic structure, magnetic properties, and structural disorder. The theoretical investigations have revealed the crucial importance of using appropriate exchange-correlation functionals for describing the electronic structure accurately, while Monte Carlo simulations have provided insights into the complex magnetic phase behavior. These findings establish a comprehensive theoretical framework for understanding the fundamental properties of sodium superoxide and provide important guidance for its practical applications in energy storage and related technologies.

Physical Description

Sodium superoxide appears as a solid. Yellowish at room temperatures but may become white when cooled. Prolonged exposure to fire or heat may cause vigorous decomposition and the rupturing of the containers.
YELLOW-TO-WHITE POWDER.

Density

2.8 g/cm³

Other CAS

12034-12-7
1313-60-6

Wikipedia

Sodium superoxide

Use Classification

Fire Hazards -> Reactive - 3rd degree

Dates

Last modified: 02-18-2024

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